

2-Amino-3-bromo-6-chloropyrazine molecular weight and formula

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Compound of Interest

Compound Name: 2-Amino-3-bromo-6-chloropyrazine

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A Technical Guide to 2-Amino-3-bromo-6-chloropyrazine

This document provides a detailed overview of the chemical properties of **2-Amino-3-bromo-6-chloropyrazine**, tailored for researchers, scientists, and professionals in the field of drug development.

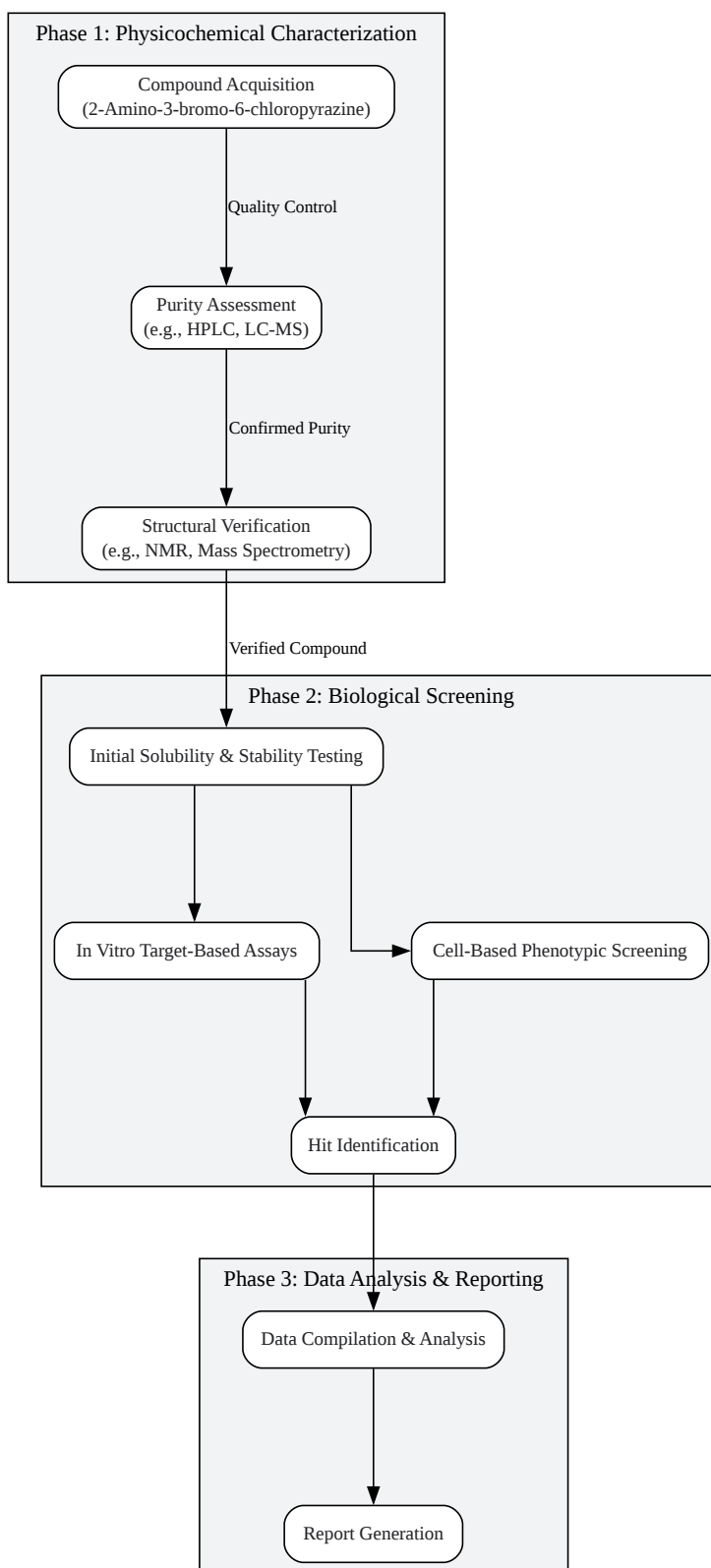
Core Compound Properties

2-Amino-3-bromo-6-chloropyrazine is a heterocyclic organic compound. Its fundamental properties, including molecular formula and weight, are crucial for any experimental and developmental work.

Property	Value	Citations
Molecular Formula	C4H3BrClN3	[1][2][3][4]
Molecular Weight	208.44 g/mol	[1][2][3][4]
IUPAC Name	3-bromo-6-chloropyrazin-2-amine	[1][4]
CAS Number	212779-21-0	[1][2][3][4]

Experimental Workflow: Compound Characterization

While specific, detailed experimental protocols for every possible application of **2-Amino-3-bromo-6-chloropyrazine** are proprietary and context-dependent, a general workflow for its characterization and initial screening in a research setting can be outlined. This process is fundamental in drug discovery and development to ascertain the purity, structure, and potential biological activity of a compound.



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General workflow for chemical compound characterization.

Methodologies for Key Experiments

High-Performance Liquid Chromatography (HPLC) for Purity Assessment: A common method to assess the purity of a compound like **2-Amino-3-bromo-6-chloropyrazine** is Reverse-Phase HPLC. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and injected into the system. Detection is commonly performed using a UV detector, monitoring at a wavelength where the compound has significant absorbance. The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) for Structural Verification: ^1H NMR and ^{13}C NMR spectroscopy are essential for confirming the chemical structure. The compound would be dissolved in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). The chemical shifts, integration of peaks, and coupling patterns in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, provide detailed information about the arrangement of atoms in the molecule, confirming the positions of the amino, bromo, and chloro substituents on the pyrazine ring.

In Vitro Biological Assays: The specific design of an in vitro assay depends entirely on the therapeutic target of interest. For instance, if the compound is being investigated as a kinase inhibitor, a typical assay would involve incubating the compound with the target kinase, a substrate, and ATP (often radiolabeled). The inhibitory effect of the compound is then quantified by measuring the reduction in substrate phosphorylation. These assays are generally performed in multi-well plates to allow for high-throughput screening of multiple concentrations of the compound.

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